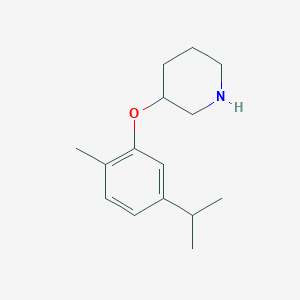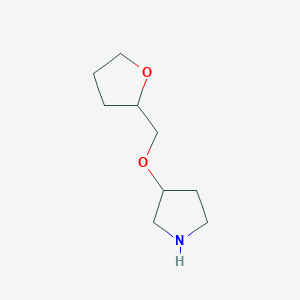
Acide 5-(tert-butylsulfamoyl)furan-2-carboxylique
Vue d'ensemble
Description
5-(Tert-butylsulfamoyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C9H13NO5S . It is a derivative of furan, a heterocyclic organic compound, that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid can be represented by the InChI code: 1S/C9H13NO5S/c1-9(2,3)10-16(13,14)7-5-4-6(15-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) . This indicates that the molecule consists of a furan ring substituted with a tert-butylsulfamoyl group and a carboxylic acid group .Applications De Recherche Scientifique
Applications antibactériennes
Les dérivés du furane, y compris l’acide 5-(tert-butylsulfamoyl)furan-2-carboxylique, sont reconnus pour leurs propriétés antibactériennes. Ils sont particulièrement efficaces contre les bactéries à Gram positif et à Gram négatif . La structure du composé lui permet d’interagir avec les parois cellulaires bactériennes, perturbant leur fonction et entraînant la mort des bactéries. Cela en fait un candidat potentiel pour le développement de nouveaux antibiotiques pour lutter contre les souches résistantes de bactéries.
Chimie médicinale
En chimie médicinale, les composés furaniques comme l’this compound sont appréciés pour leur potentiel pharmacologique. Ils se sont avérés présenter un large éventail d’avantages thérapeutiques, notamment des activités anti-ulcéreuses, diurétiques, relaxantes musculaires et anti-protozoaires . Leur polyvalence en matière de conception de médicaments découle de leur capacité à subir facilement des modifications chimiques, ce qui peut conduire au développement de nouveaux agents thérapeutiques.
Science des matériaux
Les applications de l’this compound en science des matériaux sont en plein essor. Les dérivés du furane sont étudiés pour leur utilité dans la création de polymères et de plastiques, en particulier ceux dérivés de ressources renouvelables . Les caractéristiques structurelles du composé peuvent lui permettre de contribuer au développement de matériaux biodégradables, soutenant ainsi les initiatives de science des matériaux durables.
Chimie industrielle
Dans les milieux industriels, l’this compound peut être utilisé comme intermédiaire chimique dans la synthèse de composés plus complexes . Son noyau furanique réactif en fait un précieux élément de base pour la production de divers produits chimiques industriels, potentiellement incluant des colorants, des résines et des adhésifs.
Science environnementale
Le rôle des dérivés du furane en science environnementale est un domaine de recherche active. Des composés comme l’this compound peuvent être utilisés dans les processus de remédiation environnementale, tels que la dégradation des polluants ou la synthèse de pesticides respectueux de l’environnement .
Chimie analytique
En chimie analytique, l’this compound peut être utilisé comme étalon ou réactif dans diverses méthodes chromatographiques et spectroscopiques . Sa structure et ses propriétés bien définies le rendent adapté à l’étalonnage des instruments et à la validation des procédures analytiques.
Recherche en biochimie
L’impact potentiel du composé sur la recherche en biochimie est important. Il pourrait être utilisé dans l’étude des réactions enzymatiques, des processus cellulaires et des voies métaboliques . Sa capacité à participer à des réactions biochimiques en fait une sonde utile pour comprendre les mécanismes biologiques au niveau moléculaire.
Découverte de médicaments
Enfin, le rôle de l’this compound dans la découverte de médicaments ne saurait être exagéré. Sa flexibilité structurelle lui permet d’être utilisé comme échafaudage pour le développement de nouveaux candidats médicaments . Les chercheurs peuvent modifier sa structure pour optimiser son interaction avec les cibles biologiques, ce qui est crucial pour la création de médicaments efficaces et sûrs.
Mécanisme D'action
The mechanism of action of TBSF is not well understood, but it is believed to involve the formation of a covalent bond between the tert-butylsulfamoyl group and the 2-furoic acid group. This covalent bond allows the two groups to interact with each other, which can lead to changes in the structure and properties of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBSF are not well understood. However, it has been shown to have some effects on enzymes, cofactors, and other biomolecules. For example, TBSF has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TBSF in laboratory experiments include its relatively low cost, its availability, and its low toxicity. The main limitation of using TBSF in laboratory experiments is its insolubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
The potential future directions for research on TBSF include further exploration of its mechanism of action, its potential applications in medicinal chemistry, materials science, and biochemistry, and its potential uses in drug development. Additionally, further research into the biochemical and physiological effects of TBSF could lead to a better understanding of its potential therapeutic uses. Finally, further research into the synthesis of TBSF and its derivatives could lead to the development of more efficient and cost-effective synthesis methods.
Safety and Hazards
The safety data sheet for 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
5-(tert-butylsulfamoyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-9(2,3)10-16(13,14)7-5-4-6(15-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFFMTLNRGEWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180455 | |
| Record name | 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1087792-16-2 | |
| Record name | 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B1388762.png)
![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)
![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)
![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)


![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1388774.png)



![3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1388781.png)


![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)